Lipophilicity Control: XLogP3-AA = 1.5 vs. Regioisomeric Variant
The target compound displays a computed XLogP3-AA of 1.5 [1]. The regioisomeric variant N-(1-(tert-Butyl)-3-methyl-1H-pyrazol-5-yl)acetamide, which swaps the ring substitution positions, is predicted to have a different computed logP based on altered hydrogen-bonding and steric interactions (class-level inference) [2]. This difference in lipophilicity directly impacts membrane permeability and solubility profiles in fragment screening cascades.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | Regioisomer N-(1-(tert-Butyl)-3-methyl-1H-pyrazol-5-yl)acetamide: logP predicted to deviate (exact value not available from non-excluded primary source) |
| Quantified Difference | Deviation predicted; magnitude unquantified due to absence of primary data for comparator |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Controlled lipophilicity is critical in fragment library design; even a 0.5 log unit shift can significantly alter solubility and non-specific binding, making a specific substitution pattern essential for reproducible screening outcomes.
- [1] PubChem. N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide. CID 6489269. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Pyrazole-amide compounds and pharmaceutical use thereof. US Patent 9,040,717 B2. (Class-level SAR for pyrazole-acetamide regioisomer activity differences). View Source
